N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-propylpentanamide
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Overview
Description
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-propylpentanamide is a synthetic organic compound belonging to the class of pyrido[1,2-A]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-propylpentanamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-propylpentanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-propylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-propylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide
- N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-yl)-2-thiophenecarboxamide
- N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-yl)-3,5-dimethoxybenzamide .
Uniqueness
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-propylpentanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences make it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H25N3O2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide |
InChI |
InChI=1S/C18H25N3O2/c1-5-8-14(9-6-2)17(22)20-15-13(4)19-16-12(3)10-7-11-21(16)18(15)23/h7,10-11,14H,5-6,8-9H2,1-4H3,(H,20,22) |
InChI Key |
BSMMKWKGHOSRPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(N=C2C(=CC=CN2C1=O)C)C |
Origin of Product |
United States |
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